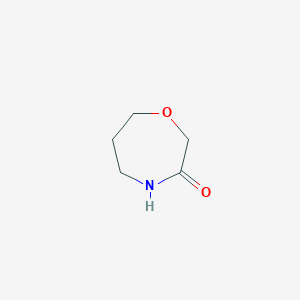

1,4-Oxazepan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHIMQYJCDVCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486043 | |

| Record name | 1,4-Oxazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61108-69-8 | |

| Record name | Tetrahydro-1,4-oxazepin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61108-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Oxazepan-3-one basic properties

An In-Depth Technical Guide to the Core Properties of 1,4-Oxazepan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a seven-membered heterocyclic compound featuring both an amide (lactam) and an ether functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Its unique conformational flexibility and the synthetic versatility of its lactam and ether moieties make it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical identity, physicochemical characteristics, synthesis, reactivity, and applications, grounded in authoritative sources to support researchers in their work with this versatile compound.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. This compound is a saturated heterocyclic compound with a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively, and a carbonyl group at position 3.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 61108-69-8 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Canonical SMILES | C1CNC(=O)COC1 | [1] |

| InChIKey | YNHIMQYJCDVCEG-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (LogP) | -0.4 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 |[1] |

Synthesis and Reactivity

The synthesis of the 1,4-oxazepane ring system is a key area of research, often involving intramolecular cyclization strategies. While specific literature on the direct synthesis of the parent this compound is sparse, related structures provide insight into viable synthetic routes. For instance, derivatives have been synthesized via intramolecular cyclization of chloroacetamide precursors.[3] A general approach could involve the cyclization of an N-substituted ethanolamine derivative with a suitable three-carbon electrophile.

The reactivity of this compound is dictated by its two primary functional groups:

-

Lactam Moiety : The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions. The nitrogen atom can be alkylated or acylated to introduce various substituents, a common strategy in medicinal chemistry to modulate a compound's properties.

-

Ether Linkage : The ether group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

A plausible, generalized synthetic pathway is illustrated below.

Caption: Generalized synthetic route to the this compound core.

Applications in Research and Drug Development

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications.

-

Central Nervous System (CNS) Agents : Numerous patents describe 1,4-oxazepane derivatives as monoamine reuptake inhibitors, which are crucial for treating conditions like depression and anxiety.[3] These compounds are designed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3]

-

Anticonvulsants : Certain derivatives, specifically 6-amino-1,4-oxazepane-3,5-diones, have been synthesized and evaluated for broad-spectrum anticonvulsant activity.[4]

-

Antifungal Agents : While direct studies are limited, related heterocyclic structures like 1,4-benzoxazin-3-ones have shown significant antifungal effects, suggesting that this compound derivatives could be a promising area for the development of new antifungal agents.[4]

The core structure serves as a versatile template that can be modified at the nitrogen atom (position 4) or other positions on the ring to fine-tune its pharmacological profile.

Caption: Relationship between the core scaffold and its applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

Illustrative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the this compound core, a fundamental step in creating a library of derivatives for screening.

Objective: To synthesize an N-substituted this compound derivative.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

A suitable base (e.g., Sodium Hydride - NaH, or Potassium Carbonate - K₂CO₃)

-

Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Deprotonation : Cool the solution in an ice bath (0 °C). Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the corresponding anion.

-

Alkylation : Add the alkylating agent (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

-

Characterization : Confirm the structure of the purified product using NMR, IR, and mass spectrometry.

Caption: Workflow for a typical N-alkylation of this compound.

Conclusion

This compound represents a valuable and synthetically tractable heterocyclic scaffold. Its core properties, including the presence of modifiable lactam and stable ether functionalities, make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage this compound in synthetic and medicinal chemistry programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12298579, this compound. Available: [Link]

-

Li, P., Wang, L., & Wang, M. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1833. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155281843, 4-(6-Amino-3-pyridinyl)-1,4-oxazepan-3-one. Available: [Link]

- Google Patents (2012). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Targeted Library (2024). One-Pot Synthesis of 1,4-Benzodiazepin-3-ones. Available: [Link]

-

ResearchGate (n.d.). (a) Three-step synthetic route toward 1,4-oxazepan-7-one... Available: [Link]

Sources

1,4-Oxazepan-3-one chemical structure and IUPAC name

An In-Depth Technical Guide to 1,4-Oxazepan-3-one: Structure, Synthesis, and Applications

Introduction

The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has garnered significant attention as a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it a valuable building block for creating diverse chemical libraries aimed at a wide range of biological targets.[1] This guide focuses specifically on this compound, a key derivative of this class. As a lactam, it provides a unique and stable framework for chemical exploration and has been instrumental in the development of novel therapeutics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the fundamental chemical properties, synthetic methodologies, reactivity, and key applications of this compound, providing both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and development.

Chemical Structure and IUPAC Nomenclature

The core structure of this compound consists of a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 3.

The structure is depicted below:

Physicochemical Data

A summary of the key computed and experimental properties of this compound is provided in the table below. These parameters are critical for predicting solubility, membrane permeability, and general handling characteristics.

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [2] |

| InChIKey | YNHIMQYJCDVCEG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1COCCNC1=O | [2] |

| XLogP3-AA (LogP) | -0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis of the this compound Scaffold

The construction of the seven-membered this compound ring is most effectively achieved through intramolecular cyclization strategies. This approach offers superior control over the ring-forming step compared to intermolecular methods, which can be prone to polymerization.

Key Synthetic Strategy: Intramolecular Cyclization

A robust and widely employed method for synthesizing substituted 1,4-oxazepan-3-ones is the base-mediated intramolecular cyclization of an N-substituted chloroacetamide precursor. This reaction proceeds via a Williamson ether synthesis-type mechanism to form the heterocyclic ring.

The logical workflow for this synthesis is outlined below.

Caption: General workflow for intramolecular cyclization synthesis.

Experimental Protocol: Synthesis of a Substituted this compound

The following protocol is adapted from methodologies described in patent literature for the synthesis of complex derivatives, demonstrating a practical application of the cyclization strategy.[4]

Objective: To synthesize a this compound derivative via intramolecular cyclization.

Materials:

-

N-benzyl-N-[(2RS, 3RS)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-(3,4-dichlorophenyl)-3-hydroxypropyl]-2-chloroacetamide

-

Tetrahydrofuran (THF), anhydrous

-

Sodium tert-butoxide (NaOtBu)

-

Ice-water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the starting chloroacetamide precursor (e.g., 2.72 g) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Expertise & Experience: Anhydrous THF is crucial as the solvent because it is polar enough to dissolve the reactants but is aprotic, preventing interference with the strong base. The presence of water would quench the sodium tert-butoxide.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0 °C.

-

Causality: This step is a critical safety and selectivity measure. The cyclization is exothermic, and cooling controls the reaction rate, minimizing potential side reactions and ensuring a higher yield of the desired product.

-

-

Addition of Base: Add sodium tert-butoxide (e.g., 621 mg) portion-wise to the cooled, stirring solution.[4]

-

Trustworthiness: Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the hydroxyl group on the propyl chain, forming a reactive alkoxide. Its steric bulk prevents it from acting as a nucleophile itself, which could otherwise lead to unwanted side products.

-

-

Reaction Monitoring: Stir the mixture at 0 °C and allow it to proceed. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to obtain the pure this compound derivative.

Spectroscopic Characterization

Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The key expected signals are summarized below, based on the functional groups present in the parent molecule.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH₂-O- | δ 3.5 - 4.0 ppm |

| -CH₂-N(H)- | δ 3.0 - 3.5 ppm | |

| -N(H)-C=O | δ 6.5 - 8.0 ppm (broad singlet) | |

| -CH₂-C=O | δ 2.2 - 2.6 ppm | |

| ¹³C NMR | -C=O (Amide) | δ 170 - 175 ppm |

| -CH₂-O- | δ 65 - 75 ppm | |

| -CH₂-N- | δ 40 - 50 ppm | |

| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) |

| C=O Stretch (Amide I) | 1640 - 1680 cm⁻¹ (strong) | |

| C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 115 (for parent) |

Note: Actual shifts can vary based on solvent and substitution patterns. Data for specific derivatives can be found in relevant literature.[5][6][7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the functional groups within its seven-membered ring: the secondary amine, the amide (lactam), and the ether linkage.

Caption: Key reactive sites on the this compound scaffold.

-

N-Alkylation/Acylation: The secondary amine (N-H) is the most nucleophilic site and readily undergoes alkylation or acylation. This provides a straightforward handle for introducing a wide variety of substituents (R groups) at the N-4 position, which is a cornerstone of creating chemical libraries for drug discovery.

-

Lactam Reactivity: The seven-membered lactam ring is relatively stable but can be susceptible to ring-opening via hydrolysis under strong acidic or basic conditions.[8] This reactivity has also been exploited in the development of novel biodegradable polymers through ring-opening polymerization processes.[9]

-

Ether Linkage: The ether bond (C-O-C) is generally the most stable linkage in the ring and is typically unreactive except under harsh acidic conditions.[8]

Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is a validated and valuable core in medicinal chemistry, with derivatives showing promise across several therapeutic areas.[1]

Caption: Logical flow of this compound use in drug discovery.

Central Nervous System (CNS) Disorders

Derivatives of 1,4-oxazepane have been investigated as selective ligands for dopamine D4 receptors, which are a key target in the development of atypical antipsychotics for treating schizophrenia.[1] The scaffold's geometry allows for the precise spatial arrangement of pharmacophoric elements needed for potent receptor antagonism, potentially offering improved side-effect profiles over existing treatments.[1]

Anticonvulsant Agents

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and evaluated as novel anticonvulsant agents.[1][9] These compounds have demonstrated promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test, indicating their potential as broad-spectrum anticonvulsants.[1]

Monoamine Reuptake Inhibitors

Patented 1,4-oxazepane derivatives have been developed as monoamine reuptake inhibitors.[4] These compounds are designed to treat conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic scaffold. Its stable yet reactive nature provides an excellent platform for the generation of diverse molecular architectures. The proven success of its derivatives in modulating key biological targets, particularly within the central nervous system, solidifies its status as a privileged structure in medicinal chemistry. For drug development professionals and research scientists, a thorough understanding of the synthesis, reactivity, and structure-activity relationships of this core is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

This compound | C5H9NO2 | CID 12298579. PubChem, National Institutes of Health. [Link]

-

One-Pot Synthesis of 1,4-Benzodiazepin-3-ones. Targeted-library. [Link]

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central, National Institutes of Health. [Link]

-

4-(6-Amino-3-pyridinyl)-1,4-oxazepan-3-one | C10H13N3O2 | CID 155281843. PubChem, National Institutes of Health. [Link]

- WO2012046882A1 - 1,4-oxazepane derivatives.

-

Oxazepam - mzCloud. mzCloud. [Link]

-

Oxazepam | C15H11ClN2O2 | CID 4616. PubChem, National Institutes of Health. [Link]

-

Base-Promoted Synthesis of Multisubstituted Benzo[b][2][8]oxazepines. The Royal Society of Chemistry. [Link]

-

Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. [Link]

-

Efficient Synthesis of 3Hydroxy1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3Position of 1,4Benzodiazepine Ring | Request PDF. ResearchGate. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C5H9NO2 | CID 12298579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:61108-69-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,4-Oxazepan-3-one: Properties, Synthesis, and Therapeutic Potential

Abstract

1,4-Oxazepan-3-one is a seven-membered heterocyclic scaffold featuring a lactam and an ether linkage. This unique structural arrangement provides a valuable framework in medicinal chemistry for the development of novel therapeutics. This guide offers a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, analytical characterization, and applications of this compound. We delve into the causality behind synthetic strategies and present detailed protocols to provide researchers, chemists, and drug development professionals with a practical and in-depth resource for leveraging this versatile molecule in their work.

Core Molecular Properties and Physicochemical Characteristics

This compound, also known as tetrahydro-1,4-oxazepin-3(2H)-one, is a saturated heterocyclic compound. Its structure consists of a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively, with a carbonyl group at position 3. This arrangement classifies it as a lactam integrated within an oxazepane ring. The core properties of this molecule are foundational to its application in chemical synthesis and drug design.

The molecular formula for this compound is C₅H₉NO₂.[1] It has a molecular weight of approximately 115.13 g/mol .[1] The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) significantly influences its solubility and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61108-69-8 | PubChem[1] |

| Canonical SMILES | C1COCCNC1=O | PubChem[1] |

| InChIKey | YNHIMQYJCDVCEG-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | -0.4 | PubChem[1] |

Synthesis and Chemical Reactivity

The synthesis of the this compound core is most effectively achieved through intramolecular cyclization of a suitable linear precursor. This strategy offers control over the ring formation and is a common approach for constructing medium-sized heterocyclic rings.

Rationale for Synthetic Strategy: Intramolecular Cyclization

The chosen method is a base-mediated intramolecular cyclization. This approach is favored for several reasons:

-

Efficiency: It is a direct route to the target heterocycle from an easily accessible acyclic precursor.

-

Atom Economy: The reaction forms the ring by eliminating a small molecule (e.g., an alcohol from an ester), which is an efficient process.

-

Causality of Base: A base, such as sodium tert-butoxide, is crucial. Its role is to deprotonate the hydroxyl group of the precursor, converting it into a more potent alkoxide nucleophile. This nucleophile then attacks the electrophilic amide carbonyl carbon, leading to cyclization. The choice of a strong, non-nucleophilic base prevents competing intermolecular reactions.

Representative Synthesis Protocol

A robust method for synthesizing substituted 1,4-oxazepan-3-ones has been demonstrated in the patent literature, which can be adapted for the parent compound.[2] The key step involves the cyclization of an N-substituted-N-(hydroxypropyl)-2-chloroacetamide derivative using a strong base.

Step 1: Synthesis of the Acyclic Precursor (N-benzyl-N-[3-hydroxypropyl]-2-chloroacetamide)

-

Rationale: This step assembles the linear molecule containing all the necessary atoms for the final ring. A benzyl group is used as a protecting group for the nitrogen, which can be removed later if the unsubstituted parent compound is desired. The chloroacetamide group provides the electrophilic center for the cyclization.

-

To a solution of 3-(benzylamino)propan-1-ol (1 equivalent) and a suitable base like triethylamine (1.2 equivalents) in a polar aprotic solvent such as Tetrahydrofuran (THF), cool the mixture to 0°C.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0°C. The base neutralizes the HCl generated during the reaction, driving the acylation forward.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor.

Step 2: Intramolecular Cyclization to form 4-benzyl-1,4-oxazepan-3-one

-

Rationale: This is the key ring-forming step. A strong base is required to facilitate the intramolecular Williamson ether synthesis variation, forming the C-O bond of the oxazepane ring.

-

Dissolve the crude precursor from Step 1 in THF.

-

Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium tert-butoxide (1.2 equivalents) portion-wise. The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, allowing the intramolecular nucleophilic attack to proceed, displacing the chloride and forming the seven-membered ring.[2]

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield 4-benzyl-1,4-oxazepan-3-one.

Caption: General synthesis workflow for this compound.

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methylene protons of the ring. Protons adjacent to the heteroatoms (C2, C5, C7) and the carbonyl group (C2) would be shifted downfield. The N-H proton would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR would show five signals for the five carbon atoms in the ring. The carbonyl carbon (C3) would be the most downfield signal, typically in the 165-175 ppm range. Carbons adjacent to the oxygen (C5) and nitrogen (C2) would also be shifted downfield compared to the other aliphatic carbons.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The ESI-MS in positive mode should show a protonated molecular ion [M+H]⁺ at m/z 116.1.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹) and a broad absorption for the N-H stretch (around 3200-3400 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry. Its value lies in its three-dimensional conformation, which allows appended functional groups to be presented in precise vectors for interaction with biological targets.

Central Nervous System (CNS) Agents

Derivatives of the 1,4-oxazepane ring are being investigated as potent monoamine reuptake inhibitors.[2] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them promising candidates for the treatment of depression, anxiety, and other psychoneurotic diseases.[2] The oxazepane ring serves as a rigid scaffold to correctly orient aromatic substituents that are crucial for binding to neurotransmitter transporters.

Nitric Oxide Synthase (NOS) Inhibition

Imino-analogs of 1,4-oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthases (NOS).[5] Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative conditions. Selective inhibition of NOS isoforms is a key therapeutic strategy, and the 1,4-oxazepane scaffold provides a template for designing such inhibitors.

Scaffold for Combinatorial Chemistry

The this compound core is an excellent starting point for building diverse chemical libraries. The nitrogen atom can be readily functionalized through alkylation or acylation, allowing for the introduction of a wide array of side chains. This diversity is essential in the early stages of drug discovery for screening against a multitude of biological targets.

Caption: Application of this compound in Medicinal Chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community. Its defined physicochemical properties and versatile synthesis options make it an attractive scaffold for drug discovery. The ability to generate diverse libraries of derivatives has led to its exploration in developing novel agents for CNS disorders and inflammatory conditions. This guide has provided a technical framework for understanding and utilizing this valuable molecule, from its fundamental properties to its synthesis and therapeutic potential, thereby equipping researchers to further innovate in the field of medicinal chemistry.

References

-

Nakane, M., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-11. Available at: [Link]

- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 4. Available at: [Link]

-

Zukauskaite, A., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. Available at: [Link]

-

MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. Available at: [Link]

-

Li, W., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(7), 1069. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12298579, this compound. Retrieved January 5, 2026, from [Link].

-

Oriental Journal of Chemistry. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(2). Available at: [Link]

-

Brewster, K., et al. (1976). Preparation of the eight monohydroxydibenz[b,f][2][6]oxazepin-11(10H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1286-1290. Available at: [Link]

-

Samir, A. H., et al. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1,3,4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. International Journal of Applied Chemistry, 13(3), 393-407. Available at: [Link]

-

Cepanec, I., et al. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 10(6), 1192-1198. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][5][6]Oxazepine Compounds from Schiff Bases. Retrieved January 5, 2026, from [Link]

-

Hanel, A. M., & Gelin, B. R. (1982). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 71(3), 291-296. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of novel 1,3-oxazepin-5(1h)-one derivatives via reaction of imine compounds with isobenzofuran-1(3h)-one. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C5H9NO2 | CID 12298579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 1,4-Oxazepan-3-one: A Technical Guide

Introduction: The Structural Elucidation of a Heterocyclic Scaffold

1,4-Oxazepan-3-one is a seven-membered heterocyclic compound containing both an amide (lactam) and an ether functional group. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explaining not just the data itself, but the scientific rationale behind the acquisition and interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number of unique proton and carbon environments, their connectivity, and the local electronic environment.

Predicted NMR Data

The following ¹H and ¹³C NMR data have been computationally predicted using the NMRDB.org online tool, which employs a database-driven algorithm to estimate chemical shifts.[1][2] The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent is based on the polar, aprotic nature of the analyte, ensuring good solubility while minimizing proton exchange with the amide N-H.[3][4][5]

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

| ¹H NMR Data |

| Atom Assignment |

| H-2 (CH₂) |

| H-5 (CH₂) |

| H-6 (CH₂) |

| H-7 (CH₂) |

| N-H |

| ¹³C NMR Data |

| Atom Assignment |

| C-2 (CH₂) |

| C-3 (C=O) |

| C-5 (CH₂) |

| C-6 (CH₂) |

| C-7 (CH₂) |

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C.[6]

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter optimization.[7][8][9]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically 4-5 cm).

-

Spectrometer Setup: Insert the sample into the spectrometer's magnet.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[10]

-

¹H Spectrum Acquisition: Acquire a 1D proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a 1D proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

Interpretation of NMR Spectra

-

¹H NMR: The predicted spectrum shows four distinct signals for the methylene (CH₂) groups and one for the amide proton, consistent with the molecule's structure.

-

The signal at 4.15 ppm (H-2) is the most deshielded methylene group, attributed to its position adjacent to both the ether oxygen and the carbonyl group. Its predicted singlet nature might be due to minimal coupling with neighboring protons or a limitation of the prediction algorithm; experimentally, a triplet might be expected due to coupling with H-7, though ring conformation could reduce this coupling.

-

The methylene protons at H-5 (3.70 ppm) , adjacent to the ether oxygen, are deshielded as expected. The triplet multiplicity would arise from coupling to the H-6 protons.

-

The protons at H-6 (2.85 ppm) are predicted to be the most shielded, being furthest from the electron-withdrawing groups. A triplet is expected from coupling to H-5.

-

The signal at 3.20 ppm (H-7) is adjacent to the nitrogen atom. Its predicted singlet nature is plausible if coupling to the N-H proton is not resolved or if it undergoes rapid exchange, and if coupling to H-2 is minimal.

-

The amide proton (N-H ) at 7.50 ppm is significantly downfield, which is characteristic for lactams. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

-

¹³C NMR: The predicted spectrum shows five distinct carbon signals, confirming the molecular symmetry.

-

The peak at 172.0 ppm (C-3) is characteristic of a carbonyl carbon in an amide or ester environment.

-

The signal at 68.0 ppm (C-2) is downfield due to its attachment to the electronegative oxygen atom.

-

The remaining three methylene carbons (C-5, C-6, C-7 ) appear in the aliphatic region between 40-50 ppm, with their exact shifts influenced by their proximity to the heteroatoms.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the key N-H, C=O (amide), and C-O (ether) bonds.

Expected IR Absorption Data

The following vibrational frequencies are expected based on characteristic absorption ranges for the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Lactam) | 3350 - 3200 | Medium, Broad | Characteristic of a secondary amide. Broadness is due to hydrogen bonding in the solid state. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Represents the C-H bonds of the four methylene groups in the ring. |

| C=O Stretch (Lactam Amide I) | 1680 - 1650 | Strong | This is a highly characteristic and intense absorption. The frequency is typical for a seven-membered lactam ring.[11] |

| N-H Bend (Lactam Amide II) | 1570 - 1515 | Medium | A secondary absorption band associated with the amide group. |

| C-O-C Stretch (Ether) | 1150 - 1085 | Strong | A strong, distinct peak confirming the presence of the ether linkage. |

Experimental Protocol: FTIR Data Acquisition

For a solid sample, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.[12][13][14]

Methodology:

-

Sample Preparation: Finely grind 1-2 mg of this compound with ~150 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the homogenous powder mixture to a pellet press die. Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Interpretation of IR Spectrum

The expected IR spectrum provides a clear fingerprint of the molecule's functional groups. The most diagnostic peaks would be the strong C=O stretch around 1660 cm⁻¹, confirming the lactam, and the strong C-O-C stretch near 1100 cm⁻¹, confirming the ether. The presence of a broad N-H stretch above 3200 cm⁻¹ would verify the secondary amide functionality. The aliphatic C-H stretches just below 3000 cm⁻¹ would confirm the saturated nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation.[15][16][17]

Expected Mass Spectrometry Data

The molecular formula of this compound is C₅H₉NO₂, giving it a monoisotopic mass of approximately 115.06 Da.

Table 3: Expected Key Ions in the EI Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Ion/Fragment | Comments |

| 115 | [M]⁺˙ (Molecular Ion) | The parent ion corresponding to the intact molecule. Its presence confirms the molecular weight. |

| 85 | [M - CH₂O]⁺˙ | Loss of formaldehyde via cleavage alpha to the ether oxygen, a common pathway for cyclic ethers.[18][19] |

| 71 | [M - C₂H₄O]⁺˙ or [C₃H₅NO]⁺ | Possible fragment from cleavage on both sides of the ether oxygen. |

| 56 | [C₃H₄O]⁺˙ or [C₃H₆N]⁺ | Further fragmentation of larger ions. |

| 43 | [CH₃CO]⁺ or [C₂H₅N]⁺ | A common small fragment, potentially from the lactam portion of the molecule. |

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatography (GC) inlet.

-

Ionization: In the ion source, bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.[20]

Interpretation of Mass Spectrum

The primary goal is to identify the molecular ion peak at m/z = 115. This confirms the molecular weight. The fragmentation pattern provides structural validation. A key expected fragmentation pathway for cyclic ethers is α-cleavage, the breaking of a C-C bond adjacent to the oxygen atom.[18][21] For this compound, cleavage of the C2-C3 bond or the C5-C6 bond would be initiated by the radical cation on the oxygen. A particularly plausible fragmentation would be the loss of a CH₂O unit (30 Da) via cleavage and rearrangement, leading to a prominent peak at m/z 85. The subsequent fragmentation of this and other primary fragments would give rise to the smaller ions listed in Table 3, collectively providing a fingerprint that supports the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive spectroscopic profile of this compound. While this guide is based on predicted and theoretical data, it establishes a robust framework for what researchers should expect to observe experimentally. The predicted ¹H and ¹³C NMR spectra define the unique hydrogen and carbon environments, the expected IR absorptions confirm the presence of the critical lactam and ether functional groups, and the anticipated mass spectrum validates the molecular weight and suggests plausible fragmentation pathways. This triad of techniques, when applied in practice, will afford an unambiguous confirmation of the structure and purity of this compound, which is a critical first step in any subsequent chemical or biological investigation.

References

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

- Dagaut, J., Karsenty, F., & Dayma, G. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 365-366, 114-122.

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Bajpai, A. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. Retrieved from [Link]

- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Ethers. Analytical Chemistry, 29(12), 1782-1789.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

-

LGC Group. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 37(4), 513-532.

- Arnold, K., & Hartwig, J. F. (2019). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 141(37), 14591-14596.

- Wang, Y., et al. (2021). Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. Chinese Journal of Chemistry, 39(11), 3021-3035.

- Zhang, J., et al. (2017). Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. Organic Letters, 19(7), 1738-1741.

- Palomo, C., et al. (2002). Enantioselective Total Syntheses of [6R,7R] and [6S,7S] Tricyclic β-Lactams. The Journal of Organic Chemistry, 67(22), 7855-7864.

-

Al-Mulla, A. (2021). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[22][23]imidazo[1,2-a]pyridine-3,3'-pyrrole]-2'-carboxylate. Molbank, 2021(4), M1298.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Polar aprotic solvent | Sigma-Aldrich [sigmaaldrich.com]

- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eng.uc.edu [eng.uc.edu]

- 13. jascoinc.com [jascoinc.com]

- 14. profandrewmills.com [profandrewmills.com]

- 15. rsc.org [rsc.org]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. acdlabs.com [acdlabs.com]

- 23. m.youtube.com [m.youtube.com]

The Keystone of Seven-Membered Heterocycles: A Technical Guide to the Conformation and Stereochemistry of 1,4-Oxazepan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepan-3-one scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent structural features, including a lactam functionality and the presence of two heteroatoms, bestow upon it a unique conformational landscape and stereochemical potential. This guide provides an in-depth exploration of the conformational analysis and stereochemical considerations of the this compound core. We will delve into the preferred spatial arrangements of the seven-membered ring, the methodologies for stereoselective synthesis, and the profound impact of its three-dimensional architecture on biological activity. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of the this compound Core

Seven-membered heterocyclic rings, such as the 1,4-oxazepane system, represent a fascinating and challenging area of organic chemistry. Their inherent flexibility allows them to adopt a variety of conformations, which can significantly influence their interaction with biological targets. The introduction of a carbonyl group at the 3-position to form this compound, a lactam, introduces a degree of rigidity and specific electronic properties that further modulate its conformational behavior and synthetic accessibility.

Compounds bearing the 1,4-oxazepane scaffold have demonstrated a wide range of pharmacological activities, including acting as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[1] The precise three-dimensional arrangement of substituents on this core is often a critical determinant of efficacy and selectivity, underscoring the importance of a thorough understanding of its stereochemistry and conformational preferences.

Stereochemistry: The Foundation of Molecular Recognition

The potential for chirality is a key feature of the this compound scaffold. Depending on the substitution pattern, one or more stereocenters can be introduced, leading to the existence of enantiomers and diastereomers. The spatial arrangement of these substituents can dramatically alter the molecule's ability to bind to chiral biological targets such as enzymes and receptors.

Chirality in the this compound Ring

The unsubstituted this compound is achiral. However, the introduction of substituents at any of the carbon atoms can create stereocenters. For instance, substitution at the C2, C5, C6, or C7 positions can lead to chiral molecules. The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog priority rules as either (R) or (S).

The biological activity of chiral drugs is often stereospecific, with one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to synthesize stereochemically pure this compound derivatives is of paramount importance in drug discovery.

Conformational Landscape: A Dynamic Equilibrium

The seven-membered ring of this compound is not planar and exists as a dynamic equilibrium of multiple interconverting conformations. The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. The presence of the lactam moiety and the oxygen heteroatom significantly influences the relative energies of these conformers and the barriers to their interconversion.

While a detailed conformational analysis of the unsubstituted this compound is not extensively reported in the literature, computational studies on related seven-membered rings and experimental data from substituted derivatives provide valuable insights. It is generally accepted that seven-membered rings often adopt lower-energy chair-like or twist-chair conformations to minimize torsional and steric strain. For the closely related 1,4-diazepan-5-one, the seven-membered ring has been shown to adopt a chair conformation in the solid state.[2]

Key Conformations

-

Chair Conformation: Characterized by a puckered ring structure that minimizes angle and torsional strain. Substituents can occupy either axial or equatorial positions.

-

Boat Conformation: A higher-energy conformation that often serves as a transition state between other conformers. It is characterized by flagpole interactions, which are a source of steric strain.

-

Twist-Boat Conformation: A more stable non-chair conformation that alleviates some of the steric strain present in the boat form.

The lactam group introduces a planar amide bond, which restricts the conformational flexibility of the adjacent atoms. This planarity influences the overall ring pucker and the preferred dihedral angles.

Methodologies for Analysis and Synthesis

Experimental and Computational Conformational Analysis

A combination of experimental techniques and computational modeling is crucial for elucidating the conformational preferences of this compound derivatives.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation. Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering valuable clues about the predominant conformation. For substituted 1,4-oxazepane derivatives, detailed 1H and 13C NMR data, including COSY, HSQC, and HMBC experiments, are essential for unambiguous structural assignment.[1][3]

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While a crystal structure of the parent this compound is not publicly available, structures of substituted derivatives can offer insights into the preferred packing and intramolecular interactions that stabilize certain conformations.[2][4]

In the absence of extensive experimental data for the parent compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative energies and geometries of different conformers.[5] These calculations can map the potential energy surface of the molecule, identifying the global minimum energy conformation and the energy barriers for interconversion between different conformers.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound derivatives is a key challenge and a critical step in their development as therapeutic agents. Several strategies have been developed to control the stereochemistry during the formation of the seven-membered ring.

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce stereocenters into the target molecule. For example, polymer-supported homoserine has been used to synthesize chiral 1,4-oxazepane-5-carboxylic acids.[1]

The use of chiral catalysts can induce enantioselectivity in the formation of the this compound ring. For instance, chiral Brønsted acids have been employed in the enantioselective desymmetrization of 3-substituted oxetanes to afford enantioenriched 1,4-benzoxazepines.[6][7]

When a molecule already contains a stereocenter, it can direct the stereochemical outcome of a subsequent ring-closing reaction. Computational studies have shown that the stereoselectivity of haloetherification to form chiral polysubstituted oxazepanes is primarily controlled by the conformation of the substrate.

Experimental Protocol: Stereoselective Synthesis of a Substituted this compound Derivative

The following is a representative protocol for the synthesis of a substituted this compound, adapted from the literature. This example illustrates a general strategy for constructing the chiral oxazepane ring.

Step 1: Synthesis of the Acyclic Precursor

-

To a solution of a chiral amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add an appropriate acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-acylated amino alcohol.

Step 2: Intramolecular Cyclization

-

Dissolve the N-acylated amino alcohol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature until the cyclization is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired this compound derivative.

Step 3: Stereochemical Analysis

-

Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.

-

The absolute stereochemistry can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with a known standard.

Impact on Drug Development

The conformation and stereochemistry of the this compound scaffold are intrinsically linked to its biological activity. A molecule's three-dimensional shape dictates its ability to fit into the binding site of a protein, and even subtle changes in conformation can lead to a significant loss of affinity.

For example, in the development of dopamine D4 receptor ligands, it was found that the size of the morpholine or 1,4-oxazepane ring was important for affinity. This suggests that the conformational constraints imposed by the ring size play a crucial role in the ligand-receptor interaction.

Furthermore, the stereochemical orientation of substituents can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Therefore, controlling the stereochemistry of this compound-based drug candidates is essential for optimizing both their pharmacodynamic and pharmacokinetic profiles.

Conclusion

The this compound core represents a valuable scaffold in the design and discovery of new therapeutic agents. Its conformational flexibility and stereochemical potential offer a rich landscape for medicinal chemists to explore. A thorough understanding of the principles outlined in this guide—from stereochemical assignment and conformational analysis to stereoselective synthesis—is critical for harnessing the full potential of this privileged heterocyclic system. While significant progress has been made in the synthesis of substituted derivatives, further experimental and computational studies on the parent this compound are needed to provide a more complete picture of its inherent properties. Such knowledge will undoubtedly accelerate the development of novel and effective drugs based on this versatile scaffold.

Data Summary

Table 1: Representative Spectroscopic Data for a Substituted this compound Derivative

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| H-2 | 4.60 (dd) | C-2 | 77.1 |

| H-5 | 3.96 (dd) | C-3 | 168.2 |

| H-6 | 3.12-3.71 (m) | C-5 | 53.1 |

| H-7 | 4.58 (dd) | C-6 | - |

| C-7 | - | ||

| Note: Data is for 2-Methyl-2,3-dihydro-1H-benzo[e][5]oxazepin-5-one and is provided for illustrative purposes. |

Visualizations

Diagram 1: General Synthetic Workflow for Chiral 1,4-Oxazepane Derivatives

Caption: Synthetic workflow for chiral 1,4-oxazepane derivatives.

Diagram 2: Conformational Equilibrium of this compound

Caption: Conformational equilibrium of the this compound ring.

References

-

Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

-

Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36561–36570. [Link][1]

-

Chen, J., Chen, Y., & Wu, J. (2014). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. International Journal of Molecular Sciences, 15(9), 16496–16508. [Link]

-

Nigrini, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16677–16686. [Link][6]

-

Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. [Link][7]

- I. Ugi, C. Steinbrückner, Chem. Ber., 1961, 94, 734-742.

-

Zheng, Y., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1183-1188. [Link][2]

-

Peng, B., et al. (2022). Repurposing of the RIPK1-Selective Benzo[5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry, 65(5), 4049-4061. [Link][4]

-

Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link]

Sources

- 1. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. benchchem.com [benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 7. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical and Computational Analysis of 1,4-Oxazepan-3-one for Drug Discovery

Abstract

This technical guide provides a detailed exploration of the theoretical and computational methodologies for the comprehensive characterization of 1,4-Oxazepan-3-one, a seven-membered heterocyclic scaffold with significant potential in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the conformational landscape, spectroscopic properties, and electronic nature of this molecule. By integrating high-level quantum chemical calculations with principles of experimental validation, this guide serves as a practical blueprint for leveraging computational chemistry to accelerate the discovery and development of novel therapeutics based on the 1,4-oxazepane framework.

Introduction: The Significance of the this compound Scaffold

The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of molecules with diverse biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as monoamine reuptake inhibitors, suggesting applications in the treatment of psychoneurotic diseases such as depression and anxiety.[2] The strategic placement of oxygen and nitrogen atoms within the seven-membered ring imparts unique physicochemical properties, influencing solubility, metabolic stability, and target engagement.

This compound, as a foundational structure, presents a compelling case for in-depth computational analysis. Understanding its intrinsic conformational preferences, electronic distribution, and spectroscopic signatures is paramount for the rational design of novel derivatives with enhanced potency and selectivity. This guide outlines a systematic approach to elucidating these properties through a synergistic application of theoretical calculations and established experimental protocols.

The Computational Gauntlet: A Methodological Overview

The theoretical investigation of this compound hinges on the application of quantum chemical methods, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[3][4] The workflow described herein is designed to be a self-validating system, where computational predictions are directly correlated with experimentally verifiable data.

Caption: A generalized workflow for the theoretical and experimental characterization of this compound.

Conformational Search and Geometry Optimization

The flexibility of the seven-membered ring necessitates a thorough conformational analysis to identify the global minimum energy structure.[5][6][7] A preliminary scan using molecular mechanics force fields can efficiently explore the potential energy surface, followed by geometry optimization of the most stable conformers using DFT. The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a robust choice for obtaining accurate geometric parameters.[7]

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and they provide a theoretical vibrational spectrum (Infrared and Raman) that can be directly compared with experimental data.[3][8] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[9][10] Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental spectra to aid in signal assignment and structural confirmation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11][12][13][14] The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16][17][18] It provides a color-coded representation of the electrostatic potential on the electron density surface, where red indicates regions of high electron density (electrophilic attack) and blue represents regions of low electron density (nucleophilic attack).

Theoretical and Computational Findings for this compound

Conformational Landscape

The this compound ring is expected to adopt non-planar conformations to alleviate ring strain. The most probable low-energy conformations are chair, boat, and twist-boat forms. The presence of the sp²-hybridized carbonyl carbon will influence the conformational preference compared to a fully saturated ring.

Optimized Molecular Geometry

The table below presents the predicted geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | ~1.46 Å |

| N1-C7 | ~1.47 Å | |

| C7-O1 | ~1.43 Å | |

| O1-C6 | ~1.43 Å | |

| C6-C5 | ~1.53 Å | |

| C5-N4 | ~1.47 Å | |

| N4-C3 | ~1.35 Å | |

| C3=O2 | ~1.22 Å | |

| C3-C2 | ~1.52 Å | |

| Bond Angle | C7-N1-C2 | ~115° |

| C3-N4-C5 | ~123° | |

| N4-C3-O2 | ~121° | |

| C6-O1-C7 | ~114° |

Vibrational Spectroscopy

The theoretical vibrational spectrum of this compound is predicted to exhibit characteristic peaks corresponding to specific functional group vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | Carbonyl | ~1680-1700 |

| N-H stretch | Amine | ~3300-3400 |

| C-N stretch | Amine/Amide | ~1250-1350 |

| C-O-C stretch | Ether | ~1050-1150 |

| C-H stretch | Aliphatic | ~2850-3000 |

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~3.3 | ~45 |

| C3 | - | ~170 |

| C5 | ~3.5 | ~50 |

| C6 | ~3.8 | ~70 |

| C7 | ~3.9 | ~75 |

| N1-H | ~7.5 (broad) | - |

| N4-H | - | - |

Frontier Molecular Orbitals (FMOs)

The FMO analysis reveals the electronic character of this compound. The HOMO is expected to be localized on the nitrogen and oxygen atoms, indicating their nucleophilic nature. The LUMO is likely centered on the carbonyl group, highlighting its electrophilic character. The HOMO-LUMO gap will provide an estimate of the molecule's reactivity.

Caption: Frontier Molecular Orbital diagram illustrating the roles of HOMO and LUMO in chemical reactivity.

Molecular Electrostatic Potential (MEP)